molecular formula C23H22N6O5 B6580868 5-(4-ethoxyphenyl)-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1207014-03-6

5-(4-ethoxyphenyl)-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B6580868
CAS No.: 1207014-03-6
M. Wt: 462.5 g/mol
InChI Key: PNXYIHQFCABLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(4-ethoxyphenyl)-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a polycyclic heterocyclic molecule featuring a fused pyrrolo-triazole-dione core substituted with ethoxyphenyl and 1,2,4-oxadiazole moieties. Its structural complexity arises from the integration of multiple aromatic and heterocyclic systems, which are known to confer bioactive properties in medicinal chemistry .

Key structural attributes:

  • Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core: Provides rigidity and hydrogen-bonding capacity.
  • 1,2,4-Oxadiazole substituent: Enhances metabolic stability and bioavailability.
  • Ethoxyphenyl groups: Influence lipophilicity and electronic properties for target binding .

Properties

IUPAC Name

5-(4-ethoxyphenyl)-3-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O5/c1-3-32-15-11-9-14(10-12-15)29-22(30)19-20(23(29)31)28(27-25-19)13-18-24-21(26-34-18)16-7-5-6-8-17(16)33-4-2/h5-12,19-20H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXYIHQFCABLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=CC=C5OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

The target compound’s closest analogs differ in substituent patterns on the phenyl rings or heterocyclic appendages. These variations significantly impact biological activity and physicochemical properties:

Compound ID Substituents Key Differences vs. Target Compound Reference
CAS 1207013-93-1 3-Fluorophenyl at position 5; 4-ethoxy-3-methoxyphenyl on oxadiazole Increased electronegativity due to fluorine
4-(4-Ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-pyridinylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one Pyridinylmethyl and hydroxyphenyl groups Reduced heterocyclic complexity; hydroxyl enhances polarity
Compound 6 (Hassan et al., 2017) Pyrazolo[3,4-d][1,2,3]triazine core Triazine replaces oxadiazole; altered π-stacking potential

Key Observations :

  • Fluorine or methoxy groups enhance metabolic stability but may reduce solubility .
  • Hydroxyl or pyridinyl groups improve water solubility but may decrease membrane permeability .
Anticancer Activity

Pyrazole and triazole derivatives are prominent in anticancer research. Comparative IC₅₀ values against HepG2 cells highlight substituent-dependent efficacy:

Compound Core Structure IC₅₀ (μM) Mechanism of Action Reference
Compound 2 (Queiroz et al., 2019) 1,2,3-Triazole with ethynyl estradiol 17.8 Apoptosis induction
Compound 3 (Wang et al., 2018) Pyrrolo[2,3-d]pyrimidine-triazole 2.03 G2/M phase arrest
Target Compound (Inferred) Pyrrolo-triazole-oxadiazole Not reported Likely dual apoptosis/cell cycle modulation

Note: The target compound’s oxadiazole group may enhance kinase inhibition compared to pyrimidine-based analogs .

Antifungal Activity

Pyrazolo-triazole derivatives exhibit broad-spectrum antifungal activity. For example:

  • Compound 6 (MIC = 12.5 µg/mL against Fusarium culmorum) outperforms reference fungicides like iprodione .
  • The target compound’s ethoxyphenyl groups may improve membrane penetration, but its activity remains untested .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.